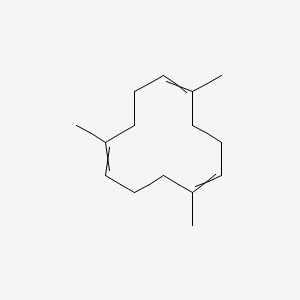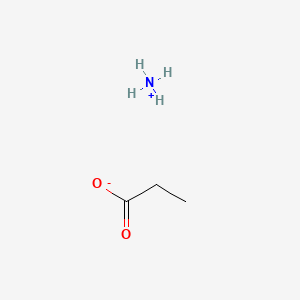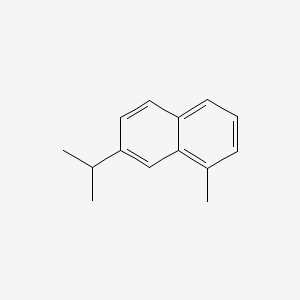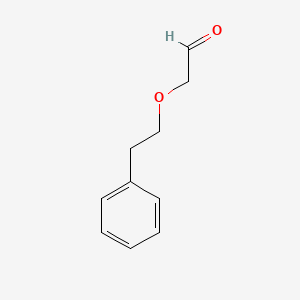
1,5,9-Trimethylcyclododeca-1,5,9-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5,9-Trimethylcyclododeca-1,5,9-triene is an organic compound with the molecular formula C15H24. It is a cyclic triene, meaning it contains three double bonds within a twelve-membered ring structure.
准备方法
Synthetic Routes and Reaction Conditions
1,5,9-Trimethylcyclododeca-1,5,9-triene can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. One common method involves the trimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically requires controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization processes. Companies like BASF have developed efficient methods to produce this compound, ensuring high purity and consistent quality . The production process may also involve purification steps such as distillation to remove impurities and byproducts.
化学反应分析
Types of Reactions
1,5,9-Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated cyclic compounds.
Substitution: The compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclododecanone and other ketones.
Reduction: Saturated cyclic hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclic compounds.
科学研究应用
1,5,9-Trimethylcyclododeca-1,5,9-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,5,9-Trimethylcyclododeca-1,5,9-triene involves its ability to undergo various chemical transformations. The compound’s double bonds allow it to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. Its molecular structure enables interactions with specific enzymes and receptors, which can be exploited in medicinal chemistry .
相似化合物的比较
Similar Compounds
1,5,9-Cyclododecatriene: A similar cyclic triene with three double bonds but without methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: A smaller cyclic diene with two double bonds and two methyl groups.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: Another isomer with different positions of the methyl groups.
Uniqueness
1,5,9-Trimethylcyclododeca-1,5,9-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
21064-19-7 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10- |
InChI 键 |
XOTMHDVYZZBKEJ-PEFAHGPYSA-N |
SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
手性 SMILES |
C/C/1=C/CC/C(=C\CC/C(=C\CC1)/C)/C |
规范 SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Key on ui other cas no. |
21064-19-7 |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![8-Ethyl-1,5-dimethylbicyclo[3.2.1]octan-8-ol](/img/structure/B1617421.png)
![2'-Methylspiro[bicyclo[2.2.1]heptane-2,5'-[1,3]dioxane]](/img/structure/B1617423.png)

![1,5-Dimethylbicyclo[3.2.1]octan-8-one oxime](/img/structure/B1617428.png)


